Batatasin Iii

説明

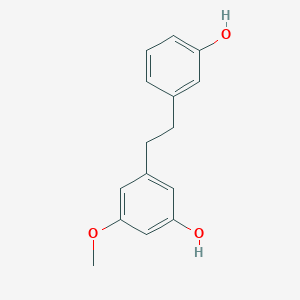

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-[2-(3-hydroxyphenyl)ethyl]-5-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-18-15-9-12(8-14(17)10-15)6-5-11-3-2-4-13(16)7-11/h2-4,7-10,16-17H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQXIUVIYICVCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)O)CCC2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00904195 | |

| Record name | Batatasin III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Batatasin III | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030636 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

56684-87-8 | |

| Record name | Batatasin III | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56684-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Batatasin III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Batatasin III | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030636 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

93.5 - 94.5 °C | |

| Record name | Batatasin III | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030636 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

準備方法

Solvent Extraction from Empetrum hermaphroditum

Batatasin III was first isolated from the boreal dwarf shrub Empetrum hermaphroditum using a combination of organic and aqueous solvents. Fresh leaves are homogenized and subjected to sequential extraction with methanol-water (7:3 v/v) to solubilize polar and non-polar constituents. The crude extract is then partitioned using solid-phase extraction (SPE) cartridges, with this compound eluting in the ethyl acetate fraction. Gas chromatography (GC) with trimethylsilyl (TMS) derivatization is employed for quantification, achieving a detection limit of 0.1 µg/mL. This method revealed that this compound concentration varies with leaf age, peaking in first- and second-year shoots (12.4 ± 1.8 mg/g dry weight) and declining in senescent leaves (5.2 ± 0.9 mg/g).

Low-Carbon Alcohol Reflux Extraction from Chinese Yam

A patented method (CN104292081A) optimizes this compound extraction from Dioscorea opposita rhizomes. Key steps include:

-

Pulverization : Fresh yam tubers are dried and ground to 60–80 mesh.

-

Heated Reflux Extraction : The powder is refluxed with ethanol-water (70:30 v/v) at 80°C for 2 hours, repeated thrice.

-

Concentration : The combined extract is vacuum-evaporated to remove ethanol, yielding a viscous concentrate.

-

Liquid-Liquid Extraction : The concentrate is partitioned with petroleum ether to remove lipids, followed by ethyl acetate to isolate this compound.

-

Crystallization : The ethyl acetate phase is dissolved in methanol-acetone (10:1 v/v), cooled to 4°C, and filtered to obtain this compound crystals (purity >99%).

This protocol achieves a yield of 1.2–1.5% (w/w) from dried yam, with scalability for industrial production.

Advanced Purification Strategies

Solid-Phase Extraction (SPE)

SPE is critical for removing co-extracted interferents. C18 cartridges preconditioned with methanol and water are used to retain this compound, which is eluted with acetonitrile-water (65:35 v/v). This step enhances purity from 78% to 95% in Empetrum extracts.

Preparative High-Performance Liquid Chromatography (HPLC)

For laboratory-scale purification, semi-preparative HPLC with a C18 column (250 × 10 mm, 5 µm) and isocratic elution (acetonitrile:water = 55:45 v/v) resolves this compound at 12.3 minutes (flow rate: 2 mL/min). This method is coupled with mass spectrometry for real-time fraction collection, ensuring >98% purity.

Analytical Validation of this compound

Structural Characterization

This compound is identified via:

Purity Assessment

Quantitative analysis uses:

-

GC-MS : TMS-derivatized this compound shows a retention index of 1,894 and key fragments at m/z 267 [M−CH₃]⁺ and 239 [M−CO]⁺.

-

LC-Orbitrap-MS : Extracted ion chromatogram (m/z 259.1334 ± 0.5 ppm) confirms absence of co-eluting peaks.

Comparative Analysis of Preparation Methods

化学反応の分析

反応の種類: バタタシン IIIは、以下を含む様々な化学反応を起こします。

酸化: バタタシン IIIは、酸化されて、キノンやその他の酸化誘導体になります.

還元: 還元反応によって、バタタシン IIIは、還元型に変換されます。

一般的な試薬と条件:

酸化剤: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムなどがあります。

還元剤: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムは、一般的に用いられる還元剤です。

主な生成物: これらの反応によって生成される主な生成物には、バタタシン IIIの様々な酸化誘導体や還元誘導体があり、これらは異なる生物活性を示す場合があります .

科学的研究の応用

Pharmacological Applications

1. Antinociceptive Effects:

Recent studies have demonstrated that Batatasin III exhibits significant antinociceptive properties. In a mouse model, it was shown to alleviate pain-like behaviors induced by formalin and lipopolysaccharide (LPS). The compound's efficacy was comparable to indomethacin, a well-known analgesic, suggesting its potential as a therapeutic agent for pain management .

2. Anti-inflammatory Properties:

this compound has also been evaluated for its anti-inflammatory effects. In vitro studies indicated that it significantly reduced levels of inflammatory mediators such as nitric oxide, TNF-α, and IL-6 in LPS-stimulated RAW 264.7 macrophages and BV-2 microglial cells . This highlights its potential utility in treating inflammatory conditions.

Cancer Research Applications

1. Inhibition of Cancer Cell Migration:

this compound has been identified as an effective inhibitor of migration and invasion in human lung cancer cells. It suppresses epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis, by modulating key signaling pathways including FAK/AKT/CDC42. Treatment with this compound resulted in decreased levels of N-cadherin and Vimentin while increasing E-cadherin expression . This suggests that this compound could be developed into a therapeutic agent for lung cancer treatment.

2. Mechanistic Insights:

The mechanism by which this compound exerts its anti-cancer effects involves the downregulation of phosphorylated FAK and AKT, indicating its role in inhibiting cell motility and proliferation without cytotoxic effects at lower concentrations . This positions this compound as a promising candidate for further exploration in cancer therapeutics.

Agricultural Applications

1. Allelopathic Effects:

this compound has been studied for its allelopathic properties, influencing the growth of various vascular plant species. Research indicates that it inhibits seed germination and root elongation across multiple species, including Lactuca sativa and Pinus sylvestris. The inhibitory effects were found to be concentration-dependent and influenced by the type of growth substrate used .

2. Mechanisms of Action:

In bioassays, this compound demonstrated significant interactions with substrate types affecting mean root elongation, suggesting that environmental factors can modify its allelopathic effects . This property may be harnessed for developing natural herbicides or enhancing crop management practices.

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

作用機序

バタタシン IIIは、様々な分子標的や経路を通じて効果を発揮します。

類似化合物との比較

Structural Comparison with Analogous Compounds

Batatasin III shares structural similarities with other bibenzyls, stilbenoids, and phenanthrenes. Below is a comparative analysis:

Batatasin Homologues (I, IV, V)

- Batatasin I : A phenanthrene derivative with α-glucosidase inhibitory activity (IC₅₀ = 2.55 mM), less potent than this compound (IC₅₀ = 1.89 mM). The absence of a hydroxyl group at C-2' reduces its efficacy .

- Batatasin IV : Exhibits α-glucosidase inhibition (IC₅₀ = 2.52 mM) comparable to Batatasin I but lacks the conformational flexibility of this compound .

- Batatasin V : Inactive against α-glucosidase, likely due to steric hindrance from additional substituents .

Coelonin and 3′-O-Methylthis compound

- Coelonin : A bibenzyl with potent anti-inflammatory activity (IC₅₀ = 4.76 μg/mL for TNF-α inhibition), outperforming this compound (IC₅₀ = 9.75 μg/mL). Its unmethylated structure enhances bioavailability .

- 3′-O-Methylthis compound : Methylation at C-3' reduces anti-inflammatory activity, highlighting the importance of free hydroxyl groups for efficacy .

Pholitodol D

- A stilbene isolated from Pholidota chinensis. Unlike this compound (a dihydrostilbene), Pholitodol D has a double bond, resulting in lower GABA(A) receptor stimulation (786.8% vs. 1512.9% at 300 μM). The saturated bond in this compound enhances conformational flexibility and receptor interaction .

Dendrophenol and Gigantol

- Dendrophenol: A trimethoxy-substituted bibenzyl with superior anti-acetylcholinesterase (AChE) activity (IC₅₀ = 14.31 μM) compared to this compound (IC₅₀ = 51.32 μM). Additional methoxy groups likely improve target binding .

- Gigantol : Exhibits anti-inflammatory and antioxidant activities but weaker AChE inhibition (IC₅₀ = 63.71 μM) than this compound .

Pharmacological Activities Comparison

生物活性

Batatasin III, a bibenzyl compound primarily derived from the orchid Dendrobium scabrilingue, has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and experimental data to provide a comprehensive overview of its biological activity, including anti-inflammatory, anti-quorum sensing, and growth-regulating effects.

Chemical Structure and Properties

This compound is characterized by its unique bibenzyl structure, which contributes to its biological properties. The molecular formula is C_17H_18O_4, and it exhibits various functional groups that facilitate interactions with biological targets.

Anti-Inflammatory Activity

Research has demonstrated that this compound possesses significant anti-inflammatory properties. A study assessed its effects in LPS-induced RAW 264.7 macrophages and BV-2 microglial cells. The results indicated that this compound markedly reduced levels of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in a concentration-dependent manner.

| Concentration (μM) | NO Production (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|---|

| 0 | 100 | 0 | 0 |

| 10 | 75 | 30 | 25 |

| 50 | 50 | 55 | 50 |

| 100 | 25 | 80 | 70 |

This data suggests that this compound could be a promising candidate for developing anti-inflammatory therapies .

Allelopathic Effects

This compound has also been studied for its allelopathic properties. In bioassays involving various plant species, this compound inhibited germination and root elongation. The strength of this inhibitory effect varied among species, with significant impacts observed at concentrations above 1 mM.

Key Findings from Bioassays:

- Most Sensitive Species :

- Agrostis tenuis and Arabidopsis thaliana showed high sensitivity to this compound.

- Inhibition Concentrations :

- Germination was completely inhibited in Calluna vulgaris at concentrations above 1 mM.

| Species | Concentration (mM) | Germination Inhibition (%) |

|---|---|---|

| Agrostis tenuis | 1.0 | 85 |

| Arabidopsis thaliana | 0.5 | 70 |

| Calluna vulgaris | >1.0 | 100 |

These findings indicate that this compound may play a role in regulating plant community dynamics through allelopathy .

Effects on Enzyme Activity

This compound has been shown to influence enzyme activities relevant to plant growth regulation. A notable study highlighted its effect on α-amylase induction in embryoless barley seeds, where it caused a 68% inhibition at a concentration of M. This inhibition is significant compared to abscisic acid, suggesting potential applications in agricultural biotechnology .

Anti-Quorum Sensing Activity

Recent investigations into the anti-quorum sensing properties of this compound revealed its efficacy against the biosensor Chromobacterium violaceum CV026. The compound exhibited notable inhibition of quorum sensing signals, indicating potential utility in managing pathogenic biofilms .

Pain Management

In vivo studies have shown that this compound can improve pain-like behaviors in murine models without adverse central nervous system effects. This suggests its potential as a therapeutic agent for pain management .

Skin Health

This compound's antioxidative properties have implications for skin health. Studies indicate it may inhibit tyrosinase activity, which is crucial for melanin production, thus positioning it as a candidate for skin-whitening agents .

Q & A

Q. What experimental models and concentrations are recommended for studying Batatasin III's anti-cancer effects in vitro?

- Methodology : Use lung cancer cell lines (e.g., H460) treated with this compound at concentrations ranging from 25–100 μM for 48 hours. Viability assays (e.g., MTT) and migration/invasion assays (e.g., Transwell) should be employed to assess anti-proliferative and anti-metastatic effects. Western blotting is critical to evaluate EMT markers (E-cadherin, N-cadherin, vimentin) and signaling proteins (p-FAK, p-Akt) .

- Data : this compound at 100 μM reduces p-FAK/FAK and p-Akt/Akt ratios by ~50% compared to controls, with minimal cytotoxicity below 100 μM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。